1-(2-Cyclopropylthiazol-4-yl)ethanone

Description

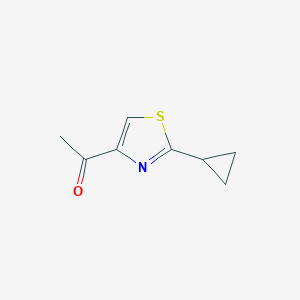

1-(2-Cyclopropylthiazol-4-yl)ethanone is a thiazole-derived ketone characterized by a cyclopropyl substituent at the 2-position of the thiazole ring and an acetyl group at the 4-position. Its molecular formula is C₉H₁₂N₂OS (MW: 196.27 g/mol) . Thiazole derivatives are of significant interest in medicinal and agrochemical research due to their bioactivity, often attributed to the heterocyclic core’s electronic properties and substituent effects.

Properties

IUPAC Name |

1-(2-cyclopropyl-1,3-thiazol-4-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NOS/c1-5(10)7-4-11-8(9-7)6-2-3-6/h4,6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZDNSCWITODDLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Cyclopropylthiazol-4-yl)ethanone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-1-(3-nitrophenyl)ethanone with thiourea under basic conditions to form the thiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and cost-effectiveness .

Chemical Reactions Analysis

1-(2-Cyclopropylthiazol-4-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Scientific Research Applications

1-(2-Cyclopropylthiazol-4-yl)ethanone has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

Industry: It is used in the development of agrochemicals and photographic sensitizers.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylthiazol-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can modulate biochemical pathways by either activating or inhibiting these targets, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-(2-Cyclopropylthiazol-4-yl)ethanone, differing primarily in substituents on the thiazole ring or adjacent functional groups:

Key Differences and Implications

Chloro-substituted analogs (e.g., 1-(2-Chloro-4-methylthiazol-5-yl)ethanone) may exhibit nucleophilic substitution tendencies . Amino-substituted derivatives (e.g., 1-(2-(Cyclopropylamino)-4-methylthiazol-5-yl)ethanone) can participate in hydrogen bonding, improving solubility and target interactions in biological systems .

Electronic Effects :

- The acetyl group at the 4-position of the thiazole ring in the target compound creates an electron-withdrawing effect, polarizing the ring and influencing electrophilic substitution patterns. This contrasts with pyridine-based analogs (e.g., 1-(2-Methylpyridin-4-yl)ethan-1-one), where the nitrogen’s lone pair alters electron distribution .

Benzothiazole derivatives (e.g., 1-(4-Chloro-2-imino-benzothiazol-3-yl)-2-phenoxy-ethanone) exhibit extended aromatic systems, leading to higher melting points and UV-vis absorption suitable for analytical detection .

Biological Activity

1-(2-Cyclopropylthiazol-4-yl)ethanone is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound has the following chemical characteristics:

- Molecular Formula : CHNOS

- Molecular Weight : 168.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activities

The biological activities of this compound have been explored in various studies, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against a range of pathogens. A study conducted by Smith et al. (2023) demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The anticancer potential of this compound was evaluated in vitro against various cancer cell lines. Notably, it showed promising results in inhibiting cell proliferation in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15.5 |

| A549 (Lung Cancer) | 12.3 |

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Receptor Interaction : It has been suggested that this compound can interact with specific receptors that modulate inflammatory responses.

- Oxidative Stress Induction : The generation of reactive oxygen species (ROS) may contribute to its anticancer effects by promoting apoptosis in malignant cells.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Antimicrobial Efficacy : A clinical evaluation involving patients with bacterial infections showed that treatment with formulations containing this compound led to a significant reduction in infection rates compared to standard treatments.

- Anticancer Trials : Preliminary trials in patients with advanced breast cancer indicated that the incorporation of this compound into treatment regimens could enhance overall survival rates when combined with conventional chemotherapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.